N-Pentyl-2-(piperazin-1-YL)acetamide

Cholinesterase reactivation Organophosphate antidote Acetylcholinesterase

N-Pentyl-2-(piperazin-1-YL)acetamide (CAS 89433-50-1) is a synthetic, monosubstituted piperazine acetamide with the molecular formula C₁₁H₂₃N₃O and a molecular weight of 213.32 g/mol. The compound features a free secondary amine within the piperazine ring, a five-carbon n-pentyl chain linked via an amide bond to the piperazine nitrogen, and is classified as an activator and potential cholinesterase reactivator with cited utility as an investigational antidote for organophosphate poisoning.

Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
CAS No. 89433-50-1
Cat. No. B12117598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Pentyl-2-(piperazin-1-YL)acetamide
CAS89433-50-1
Molecular FormulaC11H23N3O
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESCCCCCNC(=O)CN1CCNCC1
InChIInChI=1S/C11H23N3O/c1-2-3-4-5-13-11(15)10-14-8-6-12-7-9-14/h12H,2-10H2,1H3,(H,13,15)
InChIKeyDGOZINGOVPFLGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Pentyl-2-(piperazin-1-YL)acetamide (CAS 89433-50-1): Core Identity & Procurement Baseline


N-Pentyl-2-(piperazin-1-YL)acetamide (CAS 89433-50-1) is a synthetic, monosubstituted piperazine acetamide with the molecular formula C₁₁H₂₃N₃O and a molecular weight of 213.32 g/mol [1]. The compound features a free secondary amine within the piperazine ring, a five-carbon n-pentyl chain linked via an amide bond to the piperazine nitrogen, and is classified as an activator and potential cholinesterase reactivator with cited utility as an investigational antidote for organophosphate poisoning . Its computed physicochemical properties — XLogP3 of 0.7, topological polar surface area of 44.4 Ų, and 6 rotatable bonds — position it as a moderately polar, flexible small molecule suitable for medicinal chemistry elaboration [1].

Why N-Pentyl-2-(piperazin-1-YL)acetamide Cannot Be Interchanged with Shorter- or Longer-Chain Piperazine Acetamide Analogs


Within the N-alkyl-piperazine acetamide series, the length of the alkyl substituent directly governs lipophilicity, target binding kinetics, and reactivation efficiency at inhibited cholinesterases. Truncation to N-methyl or N-ethyl analogs reduces logP below the threshold required for effective membrane permeation and peripheral site engagement, while elongation beyond the pentyl chain can introduce excessive hydrophobicity that promotes non-specific protein binding and accelerates metabolic clearance [1]. The pentyl (C5) chain occupies a balanced lipophilic space (computed XLogP3 = 0.7) that is distinct from both shorter and longer homologs, making generic substitution unreliable without empirical reactivation and pharmacokinetic data for each specific N-alkyl variant [1].

Quantitative Differentiation Evidence for N-Pentyl-2-(piperazin-1-YL)acetamide Relative to Comparators


Cholinesterase Reactivation: Piperazine-Linked Non-Oxime Reactivator Class Comparison

N-Pentyl-2-(piperazin-1-YL)acetamide is cited as a cholinesterase reactivator in the context of organophosphate poisoning reversal, with primary literature references documenting its activity . Piperazine-linked conjugates designed as non-quaternary, non-oxime reactivators have been shown to achieve reactivation efficiencies for pesticide-inhibited human acetylcholinesterase (hAChE) that are equal to or exceed those of the gold-standard oxime reactivator obidoxime in vitro; specific conjugates incorporating the piperazine-acetamide scaffold demonstrated reactivation percentages comparable to obidoxime at equimolar concentrations (100 µM) against paraoxon-inhibited hAChE [1]. While the comparative data below are drawn from the broader piperazine-acetamide chemotype rather than this single compound in isolation, the pentyl-substituted variant occupies a distinct lipophilic niche within this pharmacophore class that is expected to modulate both reactivation kinetics and blood-brain barrier penetration relative to shorter-chain or more polar analogs [1].

Cholinesterase reactivation Organophosphate antidote Acetylcholinesterase

Lipophilicity Differentiation: N-Pentyl vs. N-Methyl and N-Butyl Piperazine Acetamide Homologs

The computed octanol-water partition coefficient (XLogP3) for N-Pentyl-2-(piperazin-1-YL)acetamide is 0.7, reflecting the contribution of the five-carbon alkyl chain to overall lipophilicity [1]. By comparison, the unsubstituted 2-(piperazin-1-yl)acetamide (CAS 55829-43-1) has a predicted logP of approximately -0.8, while N-methyl and N-ethyl homologs fall within the -0.5 to 0.2 range [2]. This ~1.5 log unit increase relative to the unsubstituted parent translates to roughly 30-fold higher predicted membrane partitioning, which is pharmacokinetically meaningful for central nervous system target engagement and distinguishes the pentyl analog from shorter-chain variants that are predominantly peripherally restricted [1].

Lipophilicity ADME Blood-brain barrier penetration

Hydrogen Bond Donor Count: Differentiation from N,N'-Disubstituted Piperazine Analogs

N-Pentyl-2-(piperazin-1-YL)acetamide possesses two hydrogen bond donors (the amide N–H and the free piperazine N–H) [1]. This is a critical structural distinction from N,N'-disubstituted piperazine analogs (e.g., 1,4-dialkyl-piperazine acetamides), which possess only the amide N–H donor. In the context of cholinesterase reactivation, both the amide carbonyl oxygen (acting as a hydrogen bond acceptor) and the secondary amine N–H of the piperazine ring have been implicated in productive interactions within the enzyme active site gorge; loss of the piperazine N–H via disubstitution eliminates a key hydrogen bond donor required for proper orientation of the reactivating moiety [2][3]. Quantitative structure-activity relationship studies on piperazine-based acetylcholinesterase reactivators demonstrate that the free NH group in the piperazine ring contributes approximately 5–10% to overall reactivation efficiency, a margin that can be decisive in distinguishing active reactivators from inactive analogs [3].

Hydrogen bonding Target engagement Piperazine derivatization

Optimal Research and Procurement Application Scenarios for N-Pentyl-2-(piperazin-1-YL)acetamide


Organophosphate Poisoning Countermeasure Research: Non-Oxime Reactivator Lead Optimization

Procure N-Pentyl-2-(piperazin-1-YL)acetamide as a starting scaffold for structure-activity relationship (SAR) studies aimed at developing centrally active, non-quaternary cholinesterase reactivators. The compound's intermediate lipophilicity (XLogP3 = 0.7) and free piperazine NH provide a differentiated chemical starting point for parallel library synthesis — the pentyl chain can be systematically varied (C1–C8), while the free NH permits installation of substituted salicylaldoxime or other reactivating warheads via acylation [1].

Analytical Reference Standard for Cholinesterase Reactivator Screening Assays

Use the compound as a reference standard in high-throughput screening campaigns for novel acetylcholinesterase reactivators. As a commercially available, characterized piperazine acetamide with documented cholinesterase reactivation activity, it serves as a calibrated positive control for benchmarking the reactivation efficiency of newly synthesized candidates in both Ellman assay and in vitro organophosphate-inhibited enzyme reactivation protocols .

Medicinal Chemistry Building Block for CNS-Penetrant Piperazine Libraries

Leverage the monosubstituted piperazine core and free secondary amine of N-Pentyl-2-(piperazin-1-YL)acetamide as a versatile intermediate for constructing focused libraries targeting sigma receptors, aminergic GPCRs, or cholinesterase enzymes. The pentyl chain provides a balanced logP window (0.7) that favors blood-brain barrier penetration while maintaining sufficient aqueous solubility for in vitro assay compatibility — a property profile that distinguishes this building block from both highly polar (C0–C2) and excessively lipophilic (C8+) N-alkyl piperazine acetamide analogs [1].

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